Home > Products > Screening Compounds P127881 > 1644388-26-0(Free base)
1644388-26-0(Free base) -

1644388-26-0(Free base)

Catalog Number: EVT-8201442
CAS Number:
Molecular Formula: C26H28Cl2F3N7O2
Molecular Weight: 598.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

EAD1 was first characterized in the context of cancer research, where it was noted for its ability to inhibit autophagy—a cellular degradation process that can contribute to tumor survival and growth. The classification of EAD1 as an autophagy inhibitor positions it within a specific category of therapeutic agents aimed at targeting cancer cell metabolism and survival mechanisms. This classification has been supported by studies indicating its effectiveness in preclinical models of various cancers, including lung and pancreatic malignancies .

Synthesis Analysis

The synthesis of EAD1 involves several steps that may include the following general methodologies:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain the necessary functional groups for forming the core structure of EAD1.
  2. Reagents and Conditions: Common reagents may include acids, bases, or coupling agents, depending on the specific synthetic pathway chosen. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  3. Purification: Post-synthesis purification often employs techniques such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.

While specific synthetic pathways are not detailed in the provided sources, typical organic synthesis strategies would apply, focusing on maximizing yield while minimizing side reactions.

Molecular Structure Analysis

The molecular structure of EAD1 can be described based on its chemical formula and molecular geometry. Although the exact structural formula is not provided in the search results, compounds classified similarly often exhibit complex ring systems or functional groups that facilitate their biological activity.

Relevant Data

  • Molecular Formula: The exact molecular formula would provide insights into the composition of atoms within EAD1.
  • 3D Structure: Computational modeling or X-ray crystallography could elucidate the three-dimensional conformation, which is crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

EAD1 participates in various chemical reactions primarily related to its role as an inhibitor of autophagy. The following points summarize potential reactions:

  1. Binding Interactions: EAD1 likely forms non-covalent interactions with target proteins involved in autophagy regulation, such as Beclin-1 or LC3 proteins.
  2. Mechanistic Pathways: The inhibition of autophagy can lead to downstream effects on cell survival pathways, influencing apoptosis and proliferation rates in cancer cells.

While specific reaction mechanisms were not detailed in the sources reviewed, understanding these interactions is essential for elucidating EAD1's pharmacological profile.

Mechanism of Action

The mechanism of action for EAD1 revolves around its ability to inhibit autophagy processes within cancer cells:

  1. Autophagy Inhibition: By blocking key steps in the autophagic pathway, EAD1 prevents cancer cells from degrading cellular components necessary for survival under stress conditions.
  2. Induction of Apoptosis: The resultant accumulation of damaged proteins and organelles can trigger apoptotic pathways, leading to increased cell death in tumor cells.

This dual action—autophagy inhibition coupled with apoptosis induction—positions EAD1 as a promising therapeutic agent in oncology.

Physical and Chemical Properties Analysis

EAD1 exhibits several important physical and chemical properties:

  • Solubility: The solubility profile is crucial for its bioavailability; typically, compounds like EAD1 are evaluated for solubility in various solvents to determine formulation strategies.
  • Stability: Chemical stability under physiological conditions is vital for therapeutic efficacy; this includes assessments under different pH levels and temperatures.
  • Melting Point: Determining the melting point can provide insights into purity and crystallinity.

Specific data regarding these properties were not included in the search results but are generally assessed during drug development processes.

Applications

EAD1 has significant implications in scientific research and potential therapeutic applications:

  • Cancer Research: As an autophagy inhibitor, EAD1 serves as a lead compound for evaluating antitumor activity in vivo. Its ability to induce apoptosis makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer types .
  • Drug Development: Further exploration into EAD1's pharmacodynamics and pharmacokinetics could lead to novel therapeutic strategies targeting various malignancies.
Introduction to Compound 1644388-26-0 in Contemporary Research

Historical Context and Discovery Milestones

Compound 1644388-26-0 (free base), recognized under the salt form designation EAD1 TFA (CAS 2320427-95-8), emerged as a novel chemical entity during screening campaigns for autophagy-modulating agents. Its discovery timeline remains partially documented in public literature, though its assignment as "EAD1" signifies its identification within experimental autophagy inhibitor development programs. Early research characterized this compound as a small molecule with a defined benzimidazole core structure, optimized for selective biological activity. The free base form (1644388-26-0) serves as the foundational structure for pharmacological salt derivatives like EAD1 hydrochloride and EAD1 trifluoroacetate (TFA), which are employed in experimental oncology research. Initial synthetic efforts focused on achieving >98% purity (HPLC) to ensure reproducibility in mechanistic studies, establishing a critical quality benchmark for subsequent biological evaluations [1].

Current Research Landscape and Knowledge Gaps

Current research positions 1644388-26-0 as a dual-mechanism agent with experimentally confirmed:

  • Potent Autophagy Inhibition: Demonstrated suppression of autophagic flux in malignant cell lines, disrupting cellular recycling mechanisms essential for cancer cell survival under metabolic stress.
  • Antiproliferative Activity: Concentration-dependent inhibition of cancer cell proliferation, particularly evidenced in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) models [1].

Table 1: Documented Biological Activities of 1644388-26-0 Derivatives

Biological ActivityExperimental ModelKey Observation
Autophagy InhibitionIn vitro cancer cell linesDisruption of lysosomal degradation pathways
Antiproliferative EffectsLung cancer cellsReduced viability via metabolic disruption
Antiproliferative EffectsPancreatic cancer cellsConcentration-dependent growth inhibition
Apoptosis InductionMultiple carcinoma linesCaspase activation and mitochondrial depolarization

Critical knowledge gaps persist:

  • Molecular Target Uncertainty: While apoptosis and autophagy pathways are implicated, the precise primary molecular target(s) (e.g., kinases, receptors, or regulatory proteins) remain unidentified. Current literature ambiguously references "Apoptosis | Autophagy" under "Recptor" [sic] without mechanistic clarity [1].
  • Limited Model Diversity: Activity data is confined to in vitro cancer cell lines, with no accessible in vivo pharmacokinetic, pharmacodynamic, or efficacy studies in peer-reviewed literature or commercial databases.
  • Structure-Activity Relationship (SAR) Deficiency: No public studies elucidate how structural modifications of the free base core influence potency or selectivity.

Research Objectives and Hypotheses

Based on existing evidence and identified gaps, prioritized research objectives include:

  • Target Deconvolution: Systematically identify the primary protein target(s) of 1644388-26-0 using chemoproteomic approaches (e.g., affinity chromatography pulldown assays or thermal shift profiling).Hypothesis: The compound’s benzimidazole core selectively engages with regulatory proteins in the PI3K/AKT/mTOR or ATG conjugation pathways, explaining its dual autophagy-apoptosis effects.
  • Mechanism Elucidation: Determine temporal relationships between autophagy inhibition and apoptosis induction using transcriptomic and metabolomic profiling.Hypothesis: Autophagy blockade precedes and is causative for apoptosis via accumulation of damaged organelles and reactive oxygen species.
  • Therapeutic Scope Expansion: Evaluate efficacy in therapy-resistant cancer subtypes (e.g., gemcitabine-resistant pancreatic cancer or EGFR-mutant NSCLC).Hypothesis: 1644388-26-0 overcomes conventional chemotherapy resistance by targeting non-redundant survival pathways.

Table 2: Core Molecular Characteristics of 1644388-26-0

PropertySpecification
Free Base CAS1644388-26-0
Salt Form CAS (TFA)2320427-95-8
Molecular FormulaC₂₆H₂₈Cl₂F₃N₇O₂
Molecular Weight598.45 g/mol
Purity Specification>98% (HPLC)
Storage Stability≥2 years at -20°C

Future investigations must address the absence of in vivo validation and develop biologically stable formulations given the compound’s complex ester-containing structure (SMILES: C@H(COCCCCCCCCCCCCCCCC)OC(C)=O). Collaborative efforts between synthetic chemists and translational oncologists are essential to advance this compound beyond in vitro proof-of-concept studies [1].

Properties

Product Name

1644388-26-0(Free base)

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;2,2,2-trifluoroacetic acid

Molecular Formula

C26H28Cl2F3N7O2

Molecular Weight

598.4 g/mol

InChI

InChI=1S/C24H27Cl2N7.C2HF3O2/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18;3-2(4,5)1(6)7/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29);(H,6,7)

InChI Key

LZSPLENCPSTSGU-UHFFFAOYSA-N

SMILES

CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.